Product packaging for 4-Methyl-1,3-thiazol-5-yl acetate(Cat. No.:CAS No. 256642-26-9)

4-Methyl-1,3-thiazol-5-yl acetate

Cat. No.: B1499367
CAS No.: 256642-26-9
M. Wt: 157.19 g/mol
InChI Key: GXNSHVRONOOKSJ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Heterocycles in Contemporary Organic Chemistry

Thiazole and its derivatives are fundamental building blocks in modern organic chemistry due to their widespread presence in biologically active compounds and their utility as intermediates in the synthesis of various important molecules. numberanalytics.comslideshare.net The thiazole ring is a planar, aromatic system characterized by significant π-electron delocalization, which contributes to its stability. numberanalytics.comwikipedia.org This aromaticity is a key feature that influences the chemical behavior of thiazole-containing compounds.

The presence of both sulfur and nitrogen atoms within the ring imparts unique reactivity to the thiazole nucleus. numberanalytics.com The nitrogen atom provides a site for basicity, although it is less basic than pyridine (B92270) due to the electron-withdrawing effect of the sulfur atom. numberanalytics.com The thiazole ring can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile scaffold for chemical modifications. numberanalytics.comresearchgate.net Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr

The significance of thiazoles is underscored by their presence in numerous natural products, such as vitamin B1 (thiamine), and in a variety of synthetic compounds with diverse applications, including pharmaceuticals, dyes, and fungicides. slideshare.netwikipedia.org The ability to modify the thiazole ring at various positions allows for the fine-tuning of the physicochemical and biological properties of the resulting derivatives, making them attractive targets for drug discovery and materials science. nih.gov

Overview of Research Areas Involving the 4-Methyl-1,3-thiazol-5-yl Core as a Fundamental Scaffold

The 4-methyl-1,3-thiazol-5-yl core is a prominent structural motif in several areas of chemical research, primarily due to its role as a key intermediate and a pharmacologically active scaffold.

Pharmaceutical and Medicinal Chemistry:

A significant body of research focuses on the synthesis and biological evaluation of derivatives containing the 4-methyl-1,3-thiazol-5-yl core. These derivatives have shown a broad spectrum of pharmacological activities, including:

Antimicrobial Activity: Thiazole derivatives have been extensively investigated for their antibacterial and antifungal properties. numberanalytics.comnih.gov

Anticancer Activity: The thiazole nucleus is a component of several clinically used anticancer drugs, and numerous studies have explored the potential of 4-methyl-1,3-thiazol-5-yl derivatives as antitumor agents. nih.govresearchgate.net

Anti-inflammatory and Analgesic Activity: Certain thiazole compounds have demonstrated anti-inflammatory and pain-relieving effects. numberanalytics.com

Antidiabetic Activity: Thiazole-containing compounds, such as certain glitazones, are used in the treatment of diabetes, and research continues to explore new derivatives with improved efficacy. nih.govresearchgate.net

Other Therapeutic Areas: The versatility of the thiazole scaffold has led to its investigation in a wide range of other therapeutic areas, including antiviral, antimalarial, and anticonvulsant research. nih.govmdpi.com

Agrochemical Chemistry:

Thiazole derivatives are also important in the development of agrochemicals. wikipedia.org For instance, some thiazoles are used as fungicides to protect crops from various agricultural pests. wikipedia.org

Flavor and Fragrance Chemistry:

Interestingly, a related compound, 4-methyl-5-thiazoleethanol (B42058) acetate (B1210297), which contains a modified version of the 4-methyl-1,3-thiazol-5-yl core, is used in the flavor and fragrance industry and has a meaty odor. chemicalbook.comsigmaaldrich.com

Historical Development of Thiazole Chemistry Pertinent to Acetate Derivatives

The history of thiazole chemistry dates back to the late 19th century. numberanalytics.com Early research focused on the fundamental synthesis and reactivity of the thiazole ring. A pivotal moment in the development of thiazole chemistry was the Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, which remains a prominent method for constructing the thiazole ring. wikipedia.org

The development of acetate derivatives of thiazoles is closely linked to the broader exploration of thiazole-containing compounds for various applications. As the biological significance of the thiazole nucleus became more apparent, particularly with the discovery of thiamine (B1217682) (vitamin B1), chemists began to synthesize a wide range of derivatives to study their structure-activity relationships.

The synthesis of acetate derivatives, such as 4-methyl-1,3-thiazol-5-yl acetate, would have followed the establishment of reliable methods for introducing hydroxyl groups onto the thiazole ring, which could then be acetylated. For example, the synthesis of 4-methyl-5-thiazoleethanol, a precursor to its acetate derivative, has been a subject of study. chemicalbook.com The subsequent acetylation would be a standard organic transformation.

Over the decades, the focus of thiazole chemistry has shifted from fundamental synthesis to the development of complex molecules with specific functions. This has been driven by advances in synthetic methodologies and a deeper understanding of the role of thiazole-containing compounds in biological systems. The historical development has laid the groundwork for the contemporary research that utilizes the 4-methyl-1,3-thiazol-5-yl core in the design of new drugs and other functional molecules.

Chemical Profile of this compound

PropertyValueSource
Molecular Formula C8H11NO2S chemicalbook.com
Molecular Weight 185.24 g/mol chemicalbook.com
Boiling Point 117-118 °C at 6 mmHg chemicalbook.com
Density 1.147 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.51 chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S B1499367 4-Methyl-1,3-thiazol-5-yl acetate CAS No. 256642-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-6(9-5(2)8)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNSHVRONOOKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657744
Record name 4-Methyl-1,3-thiazol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256642-26-9
Record name 4-Methyl-1,3-thiazol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methyl 1,3 Thiazol 5 Yl Acetate and Analogous Thiazole Derivatives

Classical and Modern Approaches to Thiazole (B1198619) Ring Construction

The synthesis of the thiazole nucleus has been a subject of extensive research, resulting in a variety of effective methods. benthamdirect.comresearchgate.net These approaches range from historical name reactions to modern, highly efficient protocols.

Hantzsch Thiazole Synthesis and its Strategic Adaptations for 4-Methyl-1,3-thiazol-5-yl Scaffolds

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely recognized and utilized methods for constructing the thiazole ring. nih.govscispace.com The classical approach involves the condensation of an α-haloketone with a thioamide or thiourea (B124793) in a suitable solvent, often an alcohol, under reflux conditions. scispace.comyoutube.com This reaction proceeds through the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Strategic adaptations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and create more complex thiazole derivatives. scispace.comnih.gov For instance, microwave-assisted Hantzsch reactions have demonstrated significant advantages over conventional heating methods, often leading to higher yields in shorter timeframes. nih.govnih.gov These modern adaptations are crucial for the efficient synthesis of scaffolds like the 4-methyl-1,3-thiazol-5-yl core.

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
ParameterConventional Hantzsch SynthesisMicrowave-Assisted Hantzsch Synthesis
Reaction TimeOften long (e.g., 8-25 hours) scispace.comSignificantly shorter (e.g., 35-45 minutes) nih.gov
YieldsVariable, can be low to moderate scispace.comGenerally higher yields nih.govnih.gov
ConditionsRefluxing alcohol scispace.comMicrowave irradiation, often at elevated temperatures nih.gov

One-Pot and Multicomponent Reaction Protocols for Thiazole Formation

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering increased efficiency and atom economy. thieme-connect.comscilit.com These strategies allow for the construction of complex molecules like thiazoles in a single synthetic operation without the need to isolate intermediates. thieme-connect.comnih.gov A notable example is a four-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and an isocyanide to produce 2,4-disubstituted thiazoles. thieme-connect.comscilit.com Such methods are highly adaptable for creating diverse libraries of thiazole derivatives for drug discovery. thieme-connect.com Chemoenzymatic one-pot syntheses have also been developed, utilizing enzymes to catalyze the reaction under mild conditions, resulting in high yields. nih.gov

Cyclocondensation Reactions Involving Thioamides and α-Halocarbonyl Compounds

The cyclocondensation of thioamides with α-halocarbonyl compounds is the cornerstone of the Hantzsch synthesis and related methods. nih.govyoutube.com This reaction is a versatile and reliable method for forming the thiazole ring. The reaction can be performed with a variety of thioamides and α-halocarbonyls to yield a wide array of substituted thiazoles. nih.govnih.gov Modifications to this general scheme, such as the use of hypervalent iodine reagents like alkynyl(phenyl)-λ3-iodanes, can provide alternative pathways to thiazole formation. nih.govelsevierpure.com

Targeted Synthesis of the 4-Methyl-1,3-thiazol-5-yl Acetate (B1210297) Core and its Precursors

The synthesis of the specific compound 4-methyl-1,3-thiazol-5-yl acetate requires a targeted approach that builds upon the general principles of thiazole synthesis and incorporates specific functionalization steps.

Regioselective Functionalization at the Thiazole 5-Position

Achieving regioselective functionalization at the C5 position of the thiazole ring is a critical step in the synthesis of the target molecule. The inherent reactivity of the thiazole ring can sometimes lead to mixtures of isomers. However, methods for the direct and regioselective arylation of thiazole derivatives at the 5-position have been developed using palladium catalysis. acs.org These reactions proceed via C-H activation and provide an efficient route to 5-substituted thiazoles. The electronic nature of substituents on the thiazole ring can significantly influence the regioselectivity of such reactions. rsc.org

Introduction and Chemical Modification of the Acetate Moiety

The final step in the synthesis of this compound involves the introduction of the acetate group. This is typically achieved by reacting a precursor containing a hydroxyl group at the appropriate position with an acetylating agent. For example, 4-methyl-5-(β-hydroxyethyl)thiazole can be acetylated to yield the target compound. chemicalbook.comchemicalbook.com Alternatively, a precursor such as 2-mercapto-4-methyl-5-(β-acetoxyethyl)-thiazole can be desulfurized to produce 4-methyl-5-(β-acetoxyethyl)-thiazole, which is another name for the target compound. chemicalbook.com

Table 2: Key Precursors and Reagents in the Synthesis of this compound
Precursor/ReagentRole in SynthesisReferenced Synthetic Step
4-Methyl-5-(β-hydroxyethyl)thiazolePrecursor for acetylationIntroduction of acetate moiety chemicalbook.comchemicalbook.com
Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride)Introduces the acetate groupIntroduction of acetate moiety
2-Mercapto-4-methyl-5-(β-acetoxyethyl)-thiazolePrecursor for desulfurizationIntroduction of acetate moiety chemicalbook.com
α-HaloketoneStarting material for Hantzsch synthesisThiazole ring construction nih.govscispace.com
ThioamideStarting material for Hantzsch synthesisThiazole ring construction nih.govscispace.com

Advanced Synthetic Techniques and Principles of Green Chemistry

The synthesis of this compound and related thiazole structures has evolved significantly, with modern research focusing on methodologies that are not only efficient but also environmentally sustainable. Advanced techniques such as microwave-assisted synthesis and catalyst-free reactions align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. This technology has been successfully applied to the synthesis of various thiazole derivatives, demonstrating its potential for the efficient production of compounds like this compound.

One of the most prominent methods for thiazole synthesis is the Hantzsch thiazole synthesis. Under microwave irradiation, this reaction can be completed in minutes rather than hours, with significantly improved yields. nih.govnih.gov For instance, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction achieved yields of 89–95% in just 30 minutes at 90°C. nih.gov In contrast, the same reactions under conventional reflux conditions required 8 hours and resulted in lower yields and products that needed extensive purification. nih.gov

The benefits of microwave assistance extend to various multi-component reactions for building the thiazole core. Researchers have developed one-pot, three-component syntheses of novel thiazolyl-pyridazinediones using microwave heating, which dramatically reduces reaction times from hours to a few minutes (4-8 min) while achieving high yields. nih.gov Similarly, the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was optimized under microwave irradiation at 350 W and 80°C, yielding the desired product in 89% yield without the need for a catalyst. clockss.org

The choice of solvent and reaction temperature under microwave conditions is crucial for maximizing yield and minimizing byproducts. nih.govclockss.org Studies have shown that polar solvents like methanol (B129727) and ethanol (B145695) are often effective for these reactions. nih.govresearchgate.net The efficiency of microwave-assisted synthesis is highlighted in the preparation of various biologically active thiazole and thiadiazole derivatives, where reactions are often completed within 15-30 minutes, a significant improvement over conventional methods that can take up to 27 hours. jusst.orgrsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiazole Derivatives
Reaction/ProductMethodReaction TimeYield (%)Reference
Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesMicrowave (90°C)30 min89-95% nih.gov
Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-aminesConventional (Reflux)8 hLower yields nih.gov
Synthesis of Thiazolyl-pyridazinedionesMicrowave (150°C)4-8 minHigh/Efficient nih.gov
Synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylatesMicrowave (80°C)Appropriate time89% clockss.org
Synthesis of Piperazine-azole-fluoroquinolone based 1,2,4-triazolesMicrowave30 min96% rsc.org
Synthesis of Piperazine-azole-fluoroquinolone based 1,2,4-triazolesConventional27 hNot specified rsc.org

Catalyst-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic routes for thiazoles that minimize or eliminate the need for hazardous catalysts and solvents. researchgate.netnih.gov These methodologies focus on using benign solvents like water and polyethylene (B3416737) glycol (PEG), employing recyclable catalysts, or designing reactions that can proceed without a catalyst.

A notable green approach is the catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 at 100°C, which produces the desired products in excellent yields (87–96%) within 2-3.5 hours. bepls.com Water has also been utilized as a green solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds, affording yields of 75–90%. bepls.com

The synthesis of precursors for the 4-methylthiazole (B1212942) core has also seen green innovations. An efficient and eco-friendly method for preparing 4-methyl-5-formylthiazole, a key intermediate, involves the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. researchgate.netpsu.edu This method avoids the use of environmentally unfriendly and expensive reagents like MnO₂, CrO₃, or strong reducing agents such as LiAlH₄, which were common in older methods. psu.edu

The use of recyclable and non-toxic catalysts is another cornerstone of green thiazole synthesis. Heterogeneous catalysts like KF/Clinoptilolite nanoparticles have been used for the multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, leading to good to excellent yields in a short time. nih.gov Similarly, silica-supported tungstosilisic acid has been employed as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. bepls.com 1,4-diazabicyclo[2.2.2]-octane (DABCO), a hindered and eco-friendly base, has also been shown to be an effective and recyclable catalyst for synthesizing thiazole derivatives. bepls.com

These methodologies represent a shift towards more sustainable chemical manufacturing, providing efficient and cleaner routes to valuable thiazole compounds.

Table 2: Examples of Green Synthetic Methodologies for Thiazole Derivatives
MethodologyKey FeaturesReactantsProductYield (%)Reference
Catalyst-free synthesisSolvent: PEG-400α-diazoketones and thiourea2-aminothiazoles87-96% bepls.com
Catalyst-free synthesisSolvent: Water (reflux)Dithiocarbamates and α-halocarbonyls4-substituted-2-(alkylsulfanyl)thiazoles75-90% bepls.com
Eco-friendly catalysisCatalyst: Pd/BaSO₄4-methylthiazole-5-carboxylic acid chloride4-methyl-5-formylthiazoleGood yield researchgate.netpsu.edu
Multicomponent reactionCatalyst: KF/Clinoptilolite nanoparticles; Solvent: WaterAldehydes, benzoylisothiocyanate, alkyl bromidesThiazole derivativesGood to excellent nih.gov
Hantzsch synthesisCatalyst: Silica (B1680970) supported tungstosilisic acid (reusable)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydesHantzsch thiazole derivatives79-90% bepls.com
Base-catalyzed synthesisCatalyst: DABCO (recyclable)2-[1-(benzofuran-2-yl)ethylidene]-hydrazinecarbothioamideThiazole derivatives with benzofuran (B130515) moietyGood to excellent bepls.com

Spectroscopic and Structural Characterization Methodologies for Thiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules like 4-Methyl-1,3-thiazol-5-yl acetate (B1210297). By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) NMR Spectroscopy for Conformational and Substituent Analysis

Analysis of coupling constants (J-values) between adjacent protons, if any, would further elucidate the connectivity within the molecule. The integration of the signals provides a quantitative measure of the number of protons in each unique environment.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton and Hybridization States

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of 4-Methyl-1,3-thiazol-5-yl acetate. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization state (sp³, sp², sp) and its bonding environment.

For this compound, one would expect to observe signals for the carbon atoms of the thiazole (B1198619) ring, the methyl group carbon, the carbonyl carbon of the acetate group, and the methyl carbon of the acetate group. nih.gov The carbonyl carbon, being part of a polar C=O bond, would typically resonate at a significantly downfield chemical shift. docbrown.info The carbons of the aromatic thiazole ring would appear in a characteristic range, and their specific shifts would be influenced by the methyl and acetate substituents. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To establish unambiguous connectivity between atoms and to probe the three-dimensional structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would confirm through-bond correlations, for example, between any coupled protons on the thiazole ring, if present. scribd.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. sdsu.edu For each C-H bond in this compound, a cross-peak would be observed in the HSQC spectrum, linking the chemical shifts of the proton and the carbon it is attached to. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range (typically 2-4 bonds) correlations between protons and carbons. youtube.com This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. sdsu.edu For instance, an HMBC experiment could show a correlation between the protons of the methyl group (C4-CH₃) and the C4 and C5 carbons of the thiazole ring, as well as a correlation between the acetate methyl protons and the carbonyl carbon. researchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing its vibrational modes.

In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. A strong band in the region of 1760-1735 cm⁻¹ would be indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the acetate would likely appear in the 1300-1000 cm⁻¹ region. Vibrations associated with the thiazole ring, including C=N and C-S stretching, would also be present. nih.govcdnsciencepub.com Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ range. researchgate.net

FT-Raman spectroscopy provides complementary information. While C=O stretching is also observable in Raman spectra, non-polar bonds often give stronger signals. Thus, the C-C and C-S bonds of the thiazole ring might be more prominent. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational properties of the molecule. nih.gov

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide a very precise measurement of its molecular weight, allowing for the determination of its elemental formula (C₈H₁₁NO₂S). acs.org

Electron ionization (EI) or other ionization techniques would cause the molecule to fragment in a characteristic manner. The analysis of these fragment ions in the mass spectrum can help to confirm the structure. For example, a common fragmentation pathway for esters is the loss of the alkoxy group or the acyl group. The fragmentation of the thiazole ring itself would also produce characteristic ions. mdpi.comresearchgate.net The fragmentation pattern can be complex but provides a fingerprint that can be used to identify the compound.

X-ray Crystallography for Precise Solid-State Structural Determination

The crystal structure would reveal the planarity of the thiazole ring and the orientation of the methyl and acetate substituents relative to the ring. researchgate.net It would also provide information on intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern how the molecules pack together in the crystal lattice. tandfonline.com This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of compounds within a mixture, as well as for the assessment of their purity. For thiazole derivatives, including this compound, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of a wide range of thiazole derivatives, offering high resolution and sensitivity. It is particularly useful for non-volatile or thermally labile compounds.

Research Findings: Various HPLC methods have been developed for the analysis of thiazoles. Reversed-phase (RP) HPLC is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. For instance, thiazole itself can be analyzed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers enhanced selectivity for complex mixtures of thiazole derivatives. Columns like Obelisc R and Primesep 100 have been used to separate compounds such as Thiabendazole, a fungicide containing a thiazole ring. sielc.com By adjusting mobile phase parameters like organic modifier concentration, buffer concentration, and pH, separations can be finely tuned. sielc.com

In protein sequencing, HPLC is crucial for identifying amino acid derivatives, including those forming 2-methyl-5(4H)-thiazolones, which can be derivatized to be detectable by HPLC. nih.gov This demonstrates the technique's versatility in analyzing complex biological samples containing thiazole moieties. nih.gov Preparative HPLC can be used not just for analysis but also for isolating and purifying specific compounds from a mixture for further use. youtube.com

Table 1: Examples of HPLC Conditions for Thiazole Derivative Analysis

Compound TypeColumnMobile PhaseDetectionReference
ThiazoleNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), water, and phosphoric acidNot Specified sielc.com
ThiabendazoleObelisc R (Mixed-Mode)Gradient of MeCN (25-70%) and Ammonium Acetate (AmAc) buffer pH 3.0 (30-60 mM)UV (270 nm) sielc.com
ThiabendazolePrimesep 100 (Mixed-Mode)Gradient of MeCN (10-70%) and AmAc buffer pH 3.0 (20-60 mM)UV (270 nm) sielc.com
2-Methyl-5(4H)-thiazolones (derivatized)Not SpecifiedNot SpecifiedNot Specified nih.gov

Gas Chromatography (GC)

Gas Chromatography, frequently coupled with a Mass Spectrometry (GC-MS) detector, is highly effective for the analysis of volatile and semi-volatile thiazole derivatives. This technique is particularly relevant for this compound, which is noted for its use in flavor and aroma research. chemicalbook.com

Research Findings: GC-MS has been successfully used to identify and quantify thiazole derivatives in various matrices. For example, a study on the aroma characteristics of beef-like process flavor utilized GC-MS to assess the contribution of compounds including 4-Methyl-5-thiazolylethyl acetate. chemicalbook.com Another application involves the determination of the fungicide Thiabendazole in orange juice and rind, where GC-MS was used for confirmation of results obtained by liquid chromatography. nih.gov

The extraction method prior to GC analysis is critical. Techniques like steam-vacuum distillation followed by liquid-liquid extraction have been optimized to quantify trace levels of pyrazine (B50134) and thiazole derivatives in food matrices like beer. acs.org For the analysis of 1,3-thiazinane-4-carboxylic acid in human urine, a GC-MS method was developed that involved chemical derivatization to make the compound suitable for gas chromatographic analysis. mdpi.com

Table 2: Applications of GC in the Analysis of Thiazole Derivatives

Analyte/MatrixTechniquePurposeReference
4-Methyl-5-thiazolylethyl acetate in beef-like flavorGC-MSAroma characterization chemicalbook.com
Thiabendazole in orange juice and rindGC-MSConfirmation of residue levels nih.gov
Pyrazine and thiazole derivatives in beerGC with Nitrogen-Phosphorus Detector (NPD)Quantification of aroma compounds acs.org
1,3-Thiazinane-4-carboxylic acid in human urineGC-MSIdentification and quantification mdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic method widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. researchgate.netyoutube.com It is a common tool in synthetic organic chemistry involving thiazole derivatives. researchgate.net

Research Findings: In the synthesis of thiazole-based compounds, TLC is frequently used to monitor the reaction's progression and to verify the purity of the final products by calculating their Retention Factor (Rf) values. nih.gov For instance, in the synthesis of certain thiazole-based sulfonamide derivatives, TLC with a mobile phase of methanol (B129727) and acetone (B3395972) (1:1) was employed to track the reaction. nih.gov Similarly, the purity of synthesized 1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazines was checked using TLC with a dichloromethane:methanol (9:1) solvent system. nih.gov

Specific spray reagents can be used for the selective detection of thiazole compounds on TLC plates. rsc.org For example, ninhydrin (B49086) can detect thiazole compounds with a free ortho position relative to the sulfur atom. rsc.org Studies have also utilized reversed-phase TLC plates (e.g., RP2 silica (B1680970) gel) with various developing solvents to analyze thiazole and benzothiazole (B30560) derivatives, correlating their chromatographic behavior with biological activity. nih.gov

Table 3: Examples of TLC Systems for Thiazole Derivative Analysis

Compound TypeStationary PhaseMobile Phase (v/v)PurposeReference
Thiazole-based sulfonamidesNot SpecifiedMethanol:Acetone (1:1)Reaction monitoring nih.gov
1-[2-thiazol-4-yl-(4-substitutedphenyl)]-4-n-propylpiperazinesNot SpecifiedDichloromethane:Methanol (9:1)Purity check (Rf = 0.79) nih.gov
Aromatic sulphur and thiazole compoundsSilica gel GChloroform:Methanol (9:1)Specific detection rsc.org
Thiazole and benzothiazole derivativesSilica gel RP2 60F254 (silanised)Acetonitrile:Methanol:Buffer (40:40:20)Quantitative Structure-Activity Relationship (QSAR) analysis nih.gov

Theoretical and Computational Chemistry Studies of 4 Methyl 1,3 Thiazol 5 Yl Acetate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. For thiazole (B1198619) derivatives, these calculations provide a detailed picture of their geometry, stability, and electronic characteristics.

Computational studies on 4-methyl-5-thiazoleethanol (B42058), a close structural analogue of 4-methyl-1,3-thiazol-5-yl acetate (B1210297), have been performed using DFT methods such as B3LYP and HSEH1PBE with the 6-311++G(d,p) basis set to determine its most stable conformation and geometric parameters. researchgate.net The geometry optimization process calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule.

The electronic structure of such thiazole derivatives is critical to understanding their reactivity and intermolecular interactions. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For 4-methyl-5-thiazoleethanol, these values have been computationally determined, providing insight into its electronic behavior. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions, as has been applied to other chromone-thiazole hybrids. nih.gov

Table 1: Selected Calculated Geometric Parameters for 4-Methyl-5-thiazoleethanol This table is based on data for a structural analogue and provides an approximation of the geometry.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) S4-C1 1.745
C1-N6 1.320
N6-C2 1.381
C2-C3 1.373
C3-S4 1.725
Bond Angle (º) C1-S4-C3 89.92
S4-C1-N6 114.93
C1-N6-C2 109.22
N6-C2-C3 115.46
C2-C3-S4 110.46

Data sourced from a computational study on 4-methyl-5-thiazoleethanol. researchgate.net

DFT calculations are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net This comparison helps in the definitive assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For 4-methyl-5-thiazoleethanol, a detailed vibrational analysis was conducted. researchgate.net The calculated frequencies, often scaled by a factor to correct for anharmonicity and other systematic errors, show good agreement with the experimental FTIR spectrum. researchgate.net This correlation validates the accuracy of the computed molecular structure and provides a comprehensive understanding of its vibrational properties. Similar methodologies have been successfully applied to confirm the structures of various other heterocyclic compounds. researchgate.netmdpi.com

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Modes of 4-Methyl-5-thiazoleethanol

Vibrational Mode Assignment (PED %) Experimental FTIR Calculated (B3LYP)
ν(C-H) aromatic 3076 3087
ν(C-H) aliphatic 2945 2949
ν(C=C) + ν(C=N) ring 1541 1521
ν(N-C) 1414 1418
ν(O-C) 1053 1039

Frequencies are for the analogue 4-methyl-5-thiazoleethanol. ν: stretching; PED: Potential Energy Distribution. Data sourced from a comparative theoretical study. researchgate.net

Quantum chemical calculations are also employed to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for such calculations. researchgate.net Theoretical chemical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS). libretexts.org

These predicted values can be correlated with experimental NMR data to aid in the structural elucidation and assignment of signals in complex spectra. researchgate.netresearchgate.net For the analogue 4-methyl-5-thiazoleethanol, theoretical ¹H and ¹³C NMR chemical shifts have been calculated. researchgate.net Comparing these computed values with experimental data for 4-methyl-1,3-thiazol-5-yl acetate or related structures allows for a validation of the computational model and a more confident interpretation of the experimental spectrum. libretexts.orgrsc.org

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-Methyl-5-thiazoleethanol

Atom Calculated ¹³C Shift Atom Calculated ¹H Shift
C1 (Thiazole) 152.1 H (on C1) 8.52
C2 (Thiazole) 148.4 H (CH₂-alpha) 2.91
C3 (Thiazole) 125.8 H (CH₂-beta) 3.80
C (Methyl) 14.8 H (Methyl) 2.35

Values are for the analogue 4-methyl-5-thiazoleethanol, calculated using the GIAO method at the B3LYP/6-311++G(d,p) level. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as a thiazole derivative, might interact with a biological macromolecule, typically a protein or enzyme. These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

While specific docking studies for this compound are not widely reported, numerous studies on analogous thiazole-containing compounds provide significant insights into their potential ligand-target interactions. These analogues have been investigated as inhibitors for a range of biological targets, including cancer-related proteins and microbial enzymes.

For example, various thiazole derivatives have been docked into the active sites of targets such as:

Tubulin: Thiazole derivatives have been designed as inhibitors of tubulin polymerization, a key target in cancer therapy. Docking studies show these compounds binding in the colchicine (B1669291) binding site. nih.gov

Lanosterol 14α-demethylase: This enzyme is a critical target for antifungal agents. Thiazolyl-oxadiazoline derivatives have been shown to interact with the active site of this enzyme. researchgate.netrdd.edu.iq

Fer Kinase: Imidazo[2,1-b] rsc.orgcontaminantdb.canih.govthiadiazole derivatives, which contain a related heterocyclic core, were evaluated as inhibitors of Fer kinase, another cancer target. The simulations revealed key hydrogen bonds with amino acid residues like Asn 573, Asp 684, and Lys 591. biointerfaceresearch.com

Rho6 Protein: Thiazole conjugates have been docked with the Rho6 protein, an anti-hepatic cancer target, showing interactions with residues like Gln158 and Arg108. nih.govsemanticscholar.org

These studies collectively demonstrate that the thiazole ring and its substituents can form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and arene-cation interactions, which stabilize the ligand within the target's binding pocket. biointerfaceresearch.comsemanticscholar.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or free energy of binding (in kcal/mol). A more negative value typically indicates a stronger, more favorable interaction. These scores allow for the ranking of different compounds and the prioritization of candidates for further experimental testing.

Studies on thiazole analogues have reported a range of binding affinities depending on the specific compound and target. For instance, certain thiazole derivatives showed higher binding energies for the tubulin colchicine site than the reference drug Combretastatin A-4. nih.gov Similarly, some imidazo[2,1-b] rsc.orgcontaminantdb.canih.govthiadiazole derivatives exhibited stronger predicted binding to Fer kinase than the reference inhibitor E260. biointerfaceresearch.com The interaction modes elucidated from these simulations reveal precisely how the ligands orient themselves in the active site. For example, specific hydrogen bonds and π-stacking interactions are often identified as being crucial for potent inhibition. nih.govsemanticscholar.org The nature of substituents on the thiazole ring can significantly influence these interactions and the resulting binding affinity. semanticscholar.org

Table 4: Predicted Binding Affinities of Thiazole Analogues against Various Biological Targets

Compound Class Biological Target Predicted Binding Energy (kcal/mol) Key Interacting Residues
Thiazole-Urea Derivatives nih.gov Tubulin (Colchicine Site) -13.88 to -14.50 Cys241, Leu248, Ala316
Imidazo[2,1-b] rsc.orgcontaminantdb.canih.govthiadiazoles biointerfaceresearch.com Fer Kinase -8.4 to -8.8 Asp702, Arg688, Asp644
Thiazole-Triazole Conjugates semanticscholar.org Rho6 Protein -9.0 to -9.4 Gln158, Arg108, Arg96
Thiazolyl-oxadiazolines researchgate.net Lanosterol 14α-demethylase Not specified Heme group, Tyr118, Phe228

This table summarizes findings from docking studies on various thiazole analogues, not this compound itself.

Mechanistic Pathway Elucidation via Computational Approaches

Computational chemistry serves as a powerful "in silico" microscope, allowing researchers to visualize and understand chemical reactions at a molecular level. For a compound like this compound, computational methods can be employed to explore various potential reaction pathways, such as its synthesis or decomposition.

The synthesis of the 4-methyl-1,3-thiazole ring, a core component of the target molecule, is often achieved through the Hantzsch thiazole synthesis. rsc.orgchemhelpasap.comijper.orgmdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comresearchgate.net Computational simulations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the step-by-step mechanism of such reactions. researchgate.net

For instance, in a typical Hantzsch synthesis, the initial step is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to an intermediate. chemhelpasap.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Computational models can precisely map the potential energy surface of this reaction, identifying the structures of all intermediates and, crucially, the transition states that connect them.

A transition state is a high-energy, transient configuration of atoms that must be surpassed for a reaction to proceed. Identifying the geometry and energy of the transition state is a key outcome of reaction mechanism simulations. For example, in the cyclization step of the Hantzsch synthesis, computational methods can model the formation of the new carbon-nitrogen bond and the breaking of the carbonyl double bond, revealing the precise atomic arrangement at the peak of the energy barrier.

While direct data for this compound is unavailable, studies on similar heterocyclic systems demonstrate the power of these methods. For example, computational investigations into the acid-catalyzed hydrolysis of esters reveal the involvement of highly reactive acylium ions as key intermediates. rsc.org A similar approach could be applied to study the hydrolysis of the acetate group in this compound, identifying the transition states for the protonation of the ester oxygen and the subsequent nucleophilic attack by water.

Table 1: Representative Intermediates and Transition States in Analogous Reactions

Reaction Step (Analogous System)Intermediate/Transition StateKey Structural Features from Computational Models
Hantzsch Thiazole Synthesis: Initial AttackThioamide-Haloketone AdductElongated C-Br bond, nascent S-C bond.
Hantzsch Thiazole Synthesis: CyclizationCyclic Hemithioaminal Transition StatePartially formed C-N bond, distorted tetrahedral geometry at the former carbonyl carbon.
Acid-Catalyzed Ester Hydrolysis: ProtonationProtonated EsterProton localized on the carbonyl oxygen, elongated C=O bond.
Acid-Catalyzed Ester Hydrolysis: Nucleophilic AttackTetrahedral Intermediate Transition StatePartially formed C-O bond with the incoming water molecule.

This table is illustrative and based on general mechanisms of analogous reactions.

Beyond identifying the reaction pathway, computational models can provide quantitative data on the kinetics and thermodynamics of a reaction. These parameters are essential for understanding reaction feasibility, rates, and equilibrium positions.

Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction. A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic one.

Gibbs Free Energy of Reaction (ΔG): This parameter combines enthalpy and entropy and is the ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous reaction under the given conditions.

Entropy of Reaction (ΔS): A measure of the change in disorder during a reaction.

For example, a computational study on the esterification of 1-methoxy-2-propanol (B31579) with acetic acid determined the standard enthalpy of the reaction to be -11.97 ± 0.29 kJ/mol, indicating an exothermic process. mdpi.com Similar calculations for the formation of this compound from its precursors could predict whether the synthesis is thermodynamically favorable.

Kinetic Parameters: The rate of a reaction is governed by the height of the energy barrier of its rate-determining step, known as the activation energy.

Activation Energy (Ea) or Activation Gibbs Free Energy (ΔG‡): The minimum energy required to initiate a chemical reaction. A lower activation energy corresponds to a faster reaction rate. Computational chemistry excels at calculating the energies of transition states, from which activation energies can be directly derived.

Table 2: Illustrative Calculated Thermodynamic and Kinetic Parameters for Analogous Reactions

Reaction (Analogous System)ParameterCalculated Value (Example)Significance
Esterification of an alcohol with a carboxylic acid mdpi.comΔH°-11.97 kJ/molThe reaction is exothermic.
Esterification of an alcohol with a carboxylic acid mdpi.comΔG°NegativeThe reaction is spontaneous.
Acid-catalyzed ester hydrolysis rsc.orgEa (Protonation)4-10 kcal/molThis is the rate-determining step.
Pyrolysis of Isopropyl Acetate nih.govΔG‡~39.70 kcal/molIndicates a significant energy barrier for thermal decomposition.

This table presents example data from computational studies on analogous reactions to illustrate the types of parameters that can be obtained.

Mechanistic Investigations of Reactions and Molecular Interactions of Thiazole Systems

Elucidation of Reaction Pathways, Intermediate Formation, and Selectivity Control

The synthesis and functionalization of thiazole (B1198619) systems, including derivatives like 4-methyl-1,3-thiazol-5-yl acetate (B1210297), are governed by well-established yet continually evolving reaction pathways. The classic Hantzsch thiazole synthesis, involving the cyclocondensation of an α-haloketone with a thioamide, remains a foundational route to the core thiazole heterocycle nih.govuq.edu.au. Subsequent functionalization allows for the introduction of diverse substituents.

For 4-methyl-5-substituted thiazoles, synthetic pathways often proceed through key intermediates that enable controlled elaboration at the C5 position. A common strategy involves the formation of 5-acetyl-4-methylthiazole derivatives, which can then be modified. For instance, the bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole yields the reactive intermediate 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one mdpi.comnih.gov. This α-bromoketone is a versatile precursor that readily reacts with various nucleophiles, such as heterocyclic amines or thiosemicarbazones, to construct more complex molecular architectures nih.govnih.gov. This step-wise approach, proceeding through stable and reactive intermediates, is crucial for building molecular diversity.

Another significant pathway involves the use of 4-methyl-1,3-thiazole-5-carboxylic acid or its derivatives. The synthesis of new hydrazide-hydrazone derivatives, for example, starts with the condensation reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide with various aldehydes mdpi.com. Such pathways highlight the formation of hydrazone intermediates, which are central to the construction of the final products.

Control of selectivity is paramount in the synthesis of multifunctionalized thiazoles. Modern synthetic methods, such as palladium-catalyzed C-H activation, have enabled programmed, regioselective functionalization at the C2, C4, and C5 positions of the thiazole ring rsc.orgnih.gov. This approach allows for the sequential and controlled introduction of different groups, providing a versatile route to complex thiazole derivatives with precise substitution patterns, starting from simple monosubstituted thiazoles or the parent heterocycle itself nih.gov.

A representative reaction for the synthesis of a functionalized thiazole is summarized below.

Starting MaterialReagentIntermediateReaction Type
5-acetyl-4-methyl-2-(methylamino)thiazoleBromine in acidic medium2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-oneElectrophilic α-bromination

Kinetic and Thermodynamic Studies of Thiazole-Based Transformations

Detailed kinetic and thermodynamic data for transformations specifically involving 4-methyl-1,3-thiazol-5-yl acetate are not extensively documented in publicly available literature. However, foundational thermodynamic data exists for the parent 4-methylthiazole (B1212942) scaffold. The National Institute of Standards and Technology (NIST) has compiled gas-phase and condensed-phase thermochemistry data for 4-methylthiazole, which provides a thermodynamic baseline for understanding the stability of the core ring system nist.gov.

General principles from related systems can provide insight into the factors governing the kinetics of thiazole-based reactions. For instance, studies on donor-acceptor (D-A) cyclopropanes, which share mechanistic features with some heterocyclic reactions, have shown that the nature of the donor and acceptor substituents has a profound influence on the reaction kinetics mdpi.com. By analogy, the rates of reactions involving the this compound would be significantly influenced by the electronic properties of its substituents and the specific reaction conditions employed. For example, the hydrolysis of the acetate ester would follow well-established kinetic models, with the rate being dependent on factors such as pH and temperature, although specific rate constants for this substrate are not readily found.

Fundamental Studies on Molecular Recognition and Non-Covalent Interactions

The thiazole ring is a privileged scaffold in medicinal chemistry, largely due to its ability to engage in a variety of non-covalent interactions that are critical for molecular recognition uq.edu.aulifechemicals.com. The heterocycle's aromatic π-system, hydrogen bond-accepting nitrogen atom, and sulfur atom with its lone pair electrons collectively enable a rich tapestry of intermolecular forces uq.edu.au.

Experimental and computational studies on thiazole derivatives have provided direct evidence of these interactions. Rotational spectroscopy of thiazole-CO₂ complexes in the gas phase identified a stabilizing C···N tetrel-bond and a C–H···O hydrogen bond, demonstrating the specific roles of the nitrogen and ring protons in forming non-covalent bonds rsc.org. Furthermore, single-crystal X-ray diffraction studies of various thiazole derivatives consistently reveal that the crystal packing is stabilized by a network of interactions, including C–H···O, N–H···O, and N–H···N hydrogen bonds, as well as π-π stacking between thiazole and adjacent aromatic rings tandfonline.comtandfonline.com.

For this compound, these principles imply that the molecule can act as both a hydrogen bond acceptor (at the ester carbonyl oxygen and the thiazole nitrogen) and a participant in van der Waals and π-stacking interactions via its aromatic ring and methyl group. These non-covalent forces are fundamental to its physical properties and its ability to interact with biological macromolecules.

The thiazole moiety is a core component of numerous biologically active compounds, functioning frequently as an inhibitor of various enzymes through specific protein-binding interactions nih.gov. While direct studies on this compound are limited, the mechanisms of action for other thiazole-based inhibitors provide a clear picture of how this scaffold achieves its biological effects at the molecular level.

Thiazole derivatives have been identified as potent inhibitors of a wide range of enzymes, including protein kinases, acetylcholinesterase (AChE), and tubulin nih.govresearchgate.netacs.org. The inhibitory activity stems from the precise docking of the thiazole-containing molecule into the active site of the target protein, driven by a combination of non-covalent interactions. Molecular docking studies have elucidated these interactions in detail. For example, thiazole-based PI3K kinase inhibitors have been shown to form up to five hydrogen bonds with key residues in the binding pocket, such as Val822, Tyr867, and Lys833 nih.gov. Similarly, thiazole-derived AChE inhibitors engage in π-π stacking interactions with aromatic residues like Trp286 and Tyr341 within the enzyme's active site nih.gov.

In some cases, thiazole-containing molecules are designed to recognize and bind to nucleic acids. Cross-linked polyamides containing thiazole elements have been shown to bind with high specificity to the minor groove of DNA, with a preference for certain base sequences nih.gov. This interaction was potent enough to inhibit the activity of DNA gyrase, demonstrating that the thiazole ring is a versatile element for molecular recognition of both proteins and DNA nih.gov.

The following table summarizes the inhibitory activities of several thiazole derivatives against various biological targets, illustrating the potency that can be achieved with this scaffold.

Thiazole Derivative ClassTarget EnzymeReported IC₅₀
2,4-disubstituted thiazoleTubulin Polymerization2.00 ± 0.12 µM researchgate.net
Thiazole-4[5H]-one derivativeVEGFR-20.15 µM mdpi.com
Benzothiazole-thiadiazole hybridAcetylcholinesterase (AChE)0.90 ± 0.20 µM nih.gov
Drug-1,3,4-thiadiazole conjugateAcetylcholinesterase (AChE)18.1 ± 0.9 nM nih.gov
Coumarylthiazole derivativeAcetylcholinesterase (AChE)4.58 µM acs.org

The same intermolecular forces that govern molecular recognition at a protein's active site can also direct the self-assembly of thiazole-based molecules into ordered supramolecular structures. The interplay between hydrogen bonding, π-π stacking, and weaker van der Waals forces can lead to the formation of highly organized materials in the condensed phase.

Studies on amide-functionalized thiazolo[5,4-d]thiazole derivatives have shown that these molecules can self-assemble in solution to form micron-sized, highly crystalline 2D sheets or 1D nanofibers nih.gov. The dimensionality of these supramolecular polymers is tuned by competitive intermolecular interactions, including hydrogen bonding between amide groups and weaker C–H···S and C–H···N interactions involving the thiazole cores nih.gov. This demonstrates a sophisticated level of programmed assembly guided by the specific non-covalent forces encoded in the molecular structure.

The analysis of single-crystal structures of thiazole derivatives further confirms the importance of these forces in dictating solid-state architecture. The packing modes in these crystals are largely governed by a "chorus of synergistic intermolecular non-covalent interactions" rsc.orgresearchgate.net. Subtle changes to the molecule, such as altering the length of alkyl appendages, can modulate the structural organization, leading to different packing arrangements like herringbone or slipped-stack motifs rsc.org. While specific investigations into the self-assembly of this compound have not been reported, its constituent functional groups—a hydrogen-bond accepting acetate, an aromatic thiazole ring, and a methyl group—provide the necessary components to engage in the directional, non-covalent interactions that drive self-assembly and crystallization phenomena in related heterocyclic systems.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Thiazole Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity and Properties

The chemical behavior of the thiazole (B1198619) ring is highly dependent on the nature and position of its substituents. The ring itself has distinct electronic characteristics; the sulfur atom acts as an electron donor, influencing the reactivity of adjacent carbon atoms. pharmaguideline.com Electrophilic substitution reactions, such as halogenation, preferentially occur at the C5 position, unless it is already occupied. pharmaguideline.com

Systematic studies investigating substituent effects provide a quantitative understanding of these electronic influences. For instance, the analysis of 13C NMR chemical shifts in a series of substituted 2,3-diphenyl-1,3-thiazolidin-4-ones demonstrates that substituents on the phenyl rings alter the electron density at the C2, C4, and C5 positions of the heterocyclic ring. researchgate.net These changes in chemical shifts can be correlated with Hammett substituent constants, providing a predictive framework for how electron-donating or electron-withdrawing groups will affect the electronic environment of the core structure. researchgate.net

Quantum chemical calculations have further elucidated the profound impact of substituents on the reactivity and metabolic stability of the thiazole ring. A significant example is the differential hepatotoxicity observed between sudoxicam (B611048) and meloxicam, two anti-inflammatory drugs. The only structural difference is a methyl group at the C5 position of the thiazole ring in meloxicam. colab.ws Density Functional Theory (DFT) studies revealed that the presence of this C5-methyl group, an electron-donating substituent, makes the direct ring-opening pathway (which can lead to a reactive, toxic thioamide) less favorable. colab.ws In contrast, thiazoles with electron-withdrawing groups or weak electron-donating groups are more prone to an indirect ring-opening process that can generate harmful intermediates. colab.ws This highlights how a single substituent can fundamentally alter the chemical reactivity and safety profile of a thiazole-based compound.

Correlating Structural Modifications with Research-Oriented Biochemical or Chemical Activities

The biological or chemical function of a thiazole derivative is intricately linked to its substitution pattern. By methodically altering substituents on the thiazole ring and associated functional groups, researchers can map the structural requirements for a specific activity.

The strategic placement of various functional groups on the thiazole scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's interaction with biological targets. nih.gov SAR studies have consistently shown that both the electronic nature and the steric bulk of substituents are critical for activity.

For example, in the development of anticancer agents, specific substitutions on the thiazole ring have been shown to be beneficial. The presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OCH₃) on a phenyl ring attached to the thiazole moiety can enhance activity. nih.gov In one series of potential PI3K/mTOR dual inhibitors, a nitro group on a distal phenyl ring consistently resulted in higher cytotoxic activity compared to other substituents. nih.gov Similarly, the presence of a methoxy group has been linked to potent antimicrobial and anticancer activities in different thiazole series. nih.govmdpi.com

The following table summarizes key SAR findings for various thiazole derivatives, illustrating the impact of ring substitution on biological activity.

Base ScaffoldSubstitutionPositionResulting ActivityReference
Phenylthiazolem, p-dimethyl substitution on phenyl ringC2-PhenylImportant for cytotoxic activity nih.gov
Phenylthiazolep-chloro/p-methyl on phenyl & methyl on thiazoleC2-Phenyl, C-ThiazoleCrucial for antitumor activity nih.gov
Indolyl-thiazoleMethoxy group on phenyl ring & fluorine on indoleC2-Phenyl, C5-IndoleHigh activity against certain cancer cell lines nih.gov
Thiazole-hydrazone3-nitro substitution on distal phenyl ringC2-hydrazone-phenylHighest cytotoxic potential in series nih.gov
Benzothiazole (B30560)Methoxy group on benzothiazole moiety-Potent antimicrobial activity nih.gov

The functional group attached to the thiazole ring, such as the acetate (B1210297) moiety in 4-Methyl-1,3-thiazol-5-yl acetate, plays a crucial role in defining the compound's properties and potential applications. This group can influence solubility, metabolic stability, and the ability to interact with specific biological targets.

A study on a series of thiazole acetate derivatives demonstrated that while most compounds showed anti-inflammatory and analgesic activity, one specific derivative (T-2) also caused a slight contraction of isolated rat blood vessels, indicating that subtle structural changes can introduce or alter cardiovascular effects. jksus.org This highlights the importance of the entire chemical entity, not just the core scaffold.

Replacing the acetate with other functionalities, such as an amide, can lead to different biological profiles. Thiazolyl acetamide (B32628) derivatives have been shown to possess good antioxidant properties. rsc.org This activity was enhanced by the presence of a sulfide (B99878) moiety or a pyrimidine (B1678525) ring, demonstrating that the properties of the core compound can be modulated by changes to the group at the C5 position. rsc.org Similarly, thiazole-5-carboxamide (B1230067) derivatives have been synthesized and screened for antimicrobial activities. researchgate.net

The table below illustrates how modifications related to the acetate/amide functional group can influence the observed activity.

Compound ClassKey Functional GroupObserved ActivityReference
Thiazole Acetate DerivativesAcetateAnti-inflammatory, Analgesic jksus.org
Thiazolyl Acetamide DerivativesAcetamideAntioxidant rsc.org
Thiazole-5-Carboxamide DerivativesCarboxamideAntimicrobial researchgate.net
Thiazolyl-piperidyl CarboxamidesCarboxamideHerbicidal (D1 protease inhibition) nih.gov

Rational Design Strategies for Novel Thiazole-Based Scaffolds in Chemical Biology

The knowledge gleaned from SAR studies forms the basis for the rational design of new molecules. Thiazole is considered a "privileged scaffold" because its structure is frequently found in molecules that bind to a wide range of biological targets. nih.govacs.org This makes it an attractive starting point for developing new chemical probes and therapeutic leads.

Rational design strategies often employ computational and structure-based methods. mdpi.com If the three-dimensional structure of a target protein is known, molecular docking can be used to predict how different thiazole derivatives might bind. mdpi.com This allows chemists to design compounds with improved complementarity to the target's binding site, enhancing potency and selectivity.

Another powerful strategy is "molecular hybridization," which involves combining the thiazole scaffold with other known pharmacophores to create a single molecule with synergistic or multi-target activities. acs.org This approach has been used to develop novel thiazole-linked hybrids with pyrazoline, for example, resulting in compounds with enhanced anticancer and antimicrobial properties. acs.org The goal is often to improve efficacy, overcome drug resistance, or reduce toxicity. acs.org

Pharmacophore merging is a similar approach where key structural features from different known inhibitors are combined into a new scaffold. nih.gov For example, designers of novel c-Met kinase inhibitors incorporated the thiazole ring for its ability to form hydrogen bonds and to tune the physicochemical properties of the candidate molecules. nih.gov These rational, structure-guided approaches, built upon a solid foundation of SAR data, are essential for advancing the use of thiazole-based compounds like this compound in chemical biology and drug discovery. nih.govmdpi.com

Applications of 4 Methyl 1,3 Thiazol 5 Yl Acetate and Its Derivatives in Diverse Chemical Research Fields

As Versatile Precursors and Building Blocks in Complex Organic Synthesis

The thiazole (B1198619) ring, particularly when functionalized, serves as a privileged scaffold in organic synthesis. nih.gov Derivatives of 4-methyl-1,3-thiazole, including 4-Methyl-1,3-thiazol-5-yl acetate (B1210297) and its related compounds, are valuable C1 building blocks and precursors for constructing intricate molecular architectures. diva-portal.org Their utility stems from the reactivity of the thiazole ring and its substituents, which allows for the elaboration into more complex structures. These building blocks are instrumental in the synthesis of peptide-derived natural products and other biologically active molecules. nih.gov

The functionalized 4-methylthiazole (B1212942) core is a foundational unit for the assembly of multi-ring heterocyclic systems. A key strategy involves using derivatives like 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, which can be prepared from the corresponding 5-acetyl-4-methylthiazole derivative. nih.gov This bromo-ketone acts as a versatile electrophile, reacting with various nucleophilic species to construct new heterocyclic rings fused or linked to the initial thiazole.

Through this approach, a variety of bi- and polyheterocyclic systems have been synthesized. For instance, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines like 2-aminothiazole (B372263) or o-aminothiophenol leads to the formation of complex structures such as dithiazoles and trithiazoles. nih.govmdpi.com These reactions demonstrate the role of the thiazole derivative as a linchpin in connecting multiple heterocyclic moieties. nih.gov The resulting polycyclic compounds often exhibit significant biological activity, with some di- and trithiazole derivatives showing high antimicrobial potency. mdpi.com

Table 1: Examples of Polyheterocyclic Systems Synthesized from 4-Methylthiazole Derivatives

Starting Thiazole Derivative Reactant Resulting Polyheterocyclic System Citation
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one 2-aminothiazole 5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine nih.govmdpi.com
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one o-aminothiophenol 5-(4H-Benzo[b] nih.govnsf.govthiazin-3-yl)-N,4-dimethylthiazol-2-amine nih.govmdpi.com
2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one Pyrimidine (B1678525) thiones Thiazolo[3,2-a]pyrimidin-5-one derivatives mdpi.com

These synthetic routes highlight the utility of functionalized 4-methylthiazoles in creating molecular diversity by building complex, multi-ring structures from a relatively simple starting block. nih.govmdpi.com

Beyond forming polyheterocyclic systems, 4-methylthiazole derivatives are fundamental building blocks for a wide array of organic molecules with diverse functionalities. The thiazole nucleus is a key component in many biologically active compounds, including commercial drugs. nih.govtandfonline.com Synthetic efforts leverage this "privileged" status to create novel molecules for various applications.

For example, 1,3-thiazolidine-4-carboxylic acids, which are structurally related to the thiazole core, are used as building blocks in stereoselective synthesis to create complex pyrrolo-thiazole systems. researchgate.netresearchgate.net The synthesis of novel thiazole-based chalcones, starting from precursors like 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone (B1602948), has yielded compounds with potent antimicrobial properties. mdpi.com

The versatility of the thiazole scaffold is further demonstrated in the synthesis of organotin carboxylates from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, which have shown significant fungicidal activity. nih.gov Similarly, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide have been condensed with various aldehydes to produce hydrazide-hydrazone derivatives with notable antimicrobial effects, particularly against Gram-positive bacteria. mdpi.com These examples underscore how the 4-methylthiazole framework can be systematically modified to generate a wide range of functionally diverse molecules.

Applications in Materials Science and Polymer Chemistry

The unique electronic properties of the thiazole ring have made its derivatives, including those related to 4-Methyl-1,3-thiazol-5-yl acetate, valuable components in the field of materials science, particularly for the development of advanced polymers.

Thiazole units are increasingly being incorporated into the backbones of π-conjugated polymers for applications in organic electronics. nsf.govresearchgate.net The inclusion of the electron-deficient thiazole ring can effectively lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. researchgate.net This electronic modification is crucial for designing high-performance organic semiconductors.

For instance, replacing thiophene (B33073) rings with thiazole units in diketopyrrolopyrrole-based polymers has been shown to create materials with low-lying energy levels and high electron mobility, suitable for use in all-polymer solar cells. researchgate.net In another study, novel thermoelectric conjugated polymers were developed using alkylthiazole building blocks. mdpi.com The lone pair of electrons on the nitrogen atom in the thiazole ring reduces steric hindrance between adjacent aromatic units, promoting better π-π stacking of the polymer chains. This improved molecular ordering is key to enhancing charge mobility and, consequently, the electrical conductivity of the material. mdpi.com

Table 2: Impact of Thiazole Incorporation on Polymer Electronic Properties

Polymer Type Thiazole Derivative Used Key Property Change Application Citation
Donor-Acceptor Conjugated Polymer Bithiazole Lowering of HOMO/LUMO energy levels Organic Thin-Film Transistors (OTFTs), Acid Sensors nsf.govresearchgate.net
Diketopyrrolopyrrole-based Polymer Thiazole linkers Increased open-circuit voltage in solar cells Organic Photovoltaics researchgate.net

These findings establish thiazole-containing polymers as a significant class of materials for organic electronics, with the thiazole unit playing a direct role in tuning the material's fundamental electronic characteristics. nsf.govmdpi.com

The responsive nature of the thiazole ring's nitrogen atom makes it an excellent component for chemical sensors. nsf.gov Conjugated polymers containing thiazole units can exhibit changes in their optical or electrical properties upon interaction with specific analytes, a phenomenon known as halochromism. nsf.gov

A prime example is the use of a thiazole-based donor-acceptor conjugated polymer, PNDI2Tz, for detecting acids. nsf.gov The sensing mechanism relies on the interaction between acidic species and the nitrogen lone pair on the polymer's bithiazole moiety. This interaction alters the electronic structure of the π-conjugated system, leading to a detectable response in an organic thin-film transistor (OTFT) device, allowing for the sensitive detection of both protic and Lewis acids. nsf.gov Furthermore, derivatives like thiazole orange have been employed in optical biosensors to determine nucleic acid hybridization, showcasing the versatility of thiazole-based systems in analytical and bio-analytical sensing applications. nsf.gov

Analytical Chemistry Applications

Beyond materials science, this compound and related compounds have specific uses in the field of analytical chemistry. Their distinct chemical properties make them useful as standards or markers in complex sample analysis.

One notable application is in food and flavor chemistry. 4-Methyl-5-thiazolylethyl acetate, also known as 2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate, is utilized in biological studies to research the aroma characteristics of beef-like process flavors. chemicalbook.com It serves as a reference compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify key aroma contributors in food products. chemicalbook.com The compound is noted for its meaty, brothy, and bready taste characteristics at low concentrations. chemicalbook.com

In the realm of bio-analytical chemistry, thiazole derivatives have been developed as fluorescent probes. For example, a thiazole orange derivative is used in optical biosensors for the specific purpose of determining nucleic acid hybridization, demonstrating a sophisticated analytical application. nsf.gov

Table 3: Analytical Applications of this compound and Related Compounds

Compound Analytical Technique Application Area Purpose Citation
4-Methyl-5-thiazolylethyl acetate Gas Chromatography-Mass Spectrometry (GC-MS) Food & Flavor Chemistry Aroma analysis of beef-like process flavor chemicalbook.com

Role as Derivatization Reagents in Advanced Analytical Techniques

Extensive research has not revealed significant use of this compound as a derivatization reagent in advanced analytical techniques. Derivatization in analytical chemistry is a process where a compound of interest is chemically modified to produce a new compound that has properties more amenable to a particular analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov This process is often employed to improve the volatility, thermal stability, or detectability of an analyte. tcichemicals.com While various reagents are used for these purposes, there is no substantial evidence in the reviewed literature to indicate that this compound is commonly employed for such applications.

Use as Reference Standards for Spectroscopic and Chromatographic Methods (beyond basic identification)

While this compound is available as a reference material, its use as a reference standard in spectroscopic and chromatographic methods appears to be primarily for basic identification and quality control in the flavor and fragrance industry. There is limited information available on its application as a reference standard for more advanced analytical purposes, such as quantitative analysis of complex matrices or in metabolic studies. The closely related compound, 4-methyl-5-thiazoleethanol (B42058), has been the subject of theoretical spectroscopic studies, but similar in-depth research on the acetate derivative is not readily found. researchgate.net

Research in Flavor and Aroma Chemistry (as components or synthesized derivatives)

The primary area of research and application for this compound and its derivatives lies in the field of flavor and aroma chemistry. This compound, often referred to by its synonym 4-methyl-5-thiazolylethyl acetate, is a significant contributor to the desirable savory and meaty flavors in a variety of food products. chemicalbook.comchemicalbook.comthegoodscentscompany.com

Thiazole derivatives, in general, are known for their potent and diverse aroma profiles, which are often associated with the thermal processing of food, such as in the Maillard reaction. nih.gov These compounds are key components in the development of flavorings for processed foods, where they are used to enhance or impart specific taste characteristics. made-in-china.com

Detailed Research Findings:

Research has shown that 4-methyl-5-thiazolylethyl acetate is particularly valued for its complex flavor profile. It is described as having meaty, brothy, bready, and brown notes, with nuances of beef, chicken, and even bloody characteristics at a concentration of 10 ppm. chemicalbook.comthegoodscentscompany.com Its odor is reminiscent of meat, making it a valuable ingredient in the formulation of artificial meat flavors. chemicalbook.comchemicalbook.com

A study on the aroma characteristics of beef-like process flavor utilized gas chromatography-mass spectrometry (GC-MS) and partial least squares regression to assess the contribution of various volatile compounds, including 4-methyl-5-thiazolylethyl acetate, from oxidized tallow. chemicalbook.comchemicalbook.com This highlights its role not only as a synthetic additive but also as a naturally occurring flavor component resulting from cooking processes.

The synthesis of this and related thiazole acetates is an active area of research, aiming to produce these high-impact aroma chemicals efficiently. thegoodscentscompany.com One reported synthetic route involves the dehydrogenation of the β-acetyl derivative of 4-methyl-5-(β-hydroxyethyl)-3-thiazoline with sulfur at 130°C. chemicalbook.comchemicalbook.com

Interactive Data Table: Flavor Profile of 4-Methyl-5-thiazolylethyl Acetate

ConcentrationFlavor DescriptorsOdor Profile
10 ppmMeaty, brothy, bready, brown, beefy, bloody, chicken chemicalbook.comthegoodscentscompany.comMeaty chemicalbook.comchemicalbook.com
Not specifiedNut, bean, milk, meat thegoodscentscompany.comMeaty pork juice beef gravy thegoodscentscompany.com

Q & A

Q. What are the optimal synthetic routes for 4-Methyl-1,3-thiazol-5-yl acetate, and how can reaction conditions be systematically optimized?

Methodological Answer :

  • Multi-step synthesis : Begin with commercially available thiazole precursors (e.g., 3-methyl-5-(trifluoromethyl)-1H-pyrazole) and employ coupling reactions with acetate derivatives. For example, thiazolyl intermediates can be functionalized via nucleophilic substitution or esterification under controlled conditions .
  • Optimization strategies : Use factorial design experiments to systematically vary parameters such as solvent polarity (e.g., DMF, THF), temperature (60–100°C), and catalyst type (e.g., Pd/C, morpholine derivatives). Response surface methodology (RSM) can identify optimal yields .
  • Validation : Monitor reaction progress via TLC and confirm product purity through melting point analysis and elemental composition matching .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer :

  • Structural elucidation :
    • NMR spectroscopy : Use 1^1H and 13^13C NMR to confirm the acetate moiety (δ ~2.0–2.5 ppm for methyl groups) and thiazole ring protons (δ ~6.5–8.5 ppm) .
    • IR spectroscopy : Identify ester carbonyl stretches (~1740 cm1^{-1}) and thiazole C=N vibrations (~1600 cm1^{-1}) .
  • Purity assessment :
    • HPLC-DAD : Develop a gradient elution method with C18 columns and UV detection (λ = 254 nm) to quantify impurities. Calibrate using reference standards .
    • Elemental analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer :

  • Derivatization strategy : Synthesize analogs by modifying substituents on the thiazole ring (e.g., halogenation, aryl group introduction) or replacing the acetate with other esters (e.g., propionate, benzoyl) .
  • Biological testing :
    • Screen derivatives for antimicrobial or enzyme inhibitory activity using in vitro assays (e.g., MIC determinations, fluorescence-based enzymatic assays).
    • Correlate electronic (Hammett constants) and steric (molecular volume) parameters with bioactivity trends .
  • Data interpretation : Apply multivariate regression models to identify key structural determinants of activity .

Q. What computational strategies are recommended to model the binding interactions of this compound with biological targets?

Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding poses of the compound in target proteins (e.g., fungal lanosterol demethylase). Focus on hydrogen bonding with the acetate group and π-π stacking with the thiazole ring .
  • Molecular dynamics (MD) simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) and interaction energy profiles .
  • Quantum mechanical calculations : Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic hotspots .

Q. How should discrepancies in experimental data (e.g., conflicting spectral assignments or bioactivity results) be methodologically resolved?

Methodological Answer :

  • Cross-validation : Re-analyze samples using complementary techniques (e.g., LC-MS for purity if HPLC-DAD shows anomalies) .
  • Theoretical alignment : Compare NMR chemical shifts with computed values (GIAO method) to resolve ambiguous assignments .
  • Reproducibility checks : Replicate synthesis and testing under standardized conditions. Use statistical tools (e.g., ANOVA) to identify outliers .

Q. What advanced analytical approaches can address challenges in quantifying trace impurities in this compound?

Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Employ ESI-QTOF to detect impurities at ppm levels. Use isotopic pattern matching to distinguish adducts from genuine contaminants .
  • 2D-NMR : Apply HSQC and HMBC experiments to resolve overlapping signals in complex mixtures .
  • Method validation : Follow ICH guidelines for linearity, accuracy, and precision. Use spike-recovery experiments to validate limits of detection (LOD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.